1-(4-(Chloromethyl)-3-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a derivative of propiophenone, featuring a chloromethyl and a methoxy group attached to the aromatic ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-(chloromethyl)-3-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The methoxy group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Substitution: Amino derivatives, Thio derivatives
Scientific Research Applications
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-3-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1-propanone: This compound lacks the methoxy group and has different chemical properties and reactivity.
1-(4-Bromophenyl)-1-propanone: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity and applications.
1-(4-Aminophenyl)-1-propanone: Contains an amino group instead of a chloromethyl group, resulting in different biological activity and applications.
Uniqueness: 1-(4-(Chloromethyl)-3-methoxyphenyl)propan-1-one is unique due to the presence of both chloromethyl and methoxy groups, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
JHOYQBMFLVAHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)OC |
Origin of Product |
United States |
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